6-chloro-2-methyl-N-phenethylpyrimidin-4-amine
Description
6-Chloro-2-methyl-N-phenethylpyrimidin-4-amine is a pyrimidine derivative featuring a chloro substituent at position 6, a methyl group at position 2, and a phenethylamine moiety at position 2. The structural flexibility of the pyrimidine core allows for modifications that enhance biological activity, solubility, and target specificity .
Properties
IUPAC Name |
6-chloro-2-methyl-N-(2-phenylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-10-16-12(14)9-13(17-10)15-8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYSYGOSRXGCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Key Pyrimidine Precursors
A critical step is the preparation of 2-chloro-6-methylpyrimidine intermediates, which can be synthesized via chlorination and methylation of pyrimidine derivatives or by reduction of nitro-substituted anilines followed by cyclization.
One related method involves the preparation of 2-chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline through a sequence of diazotization, hypophosphorous acid reduction, and iron powder reduction steps under controlled temperatures (0–5 °C for diazotization and hypophosphorous acid reduction, 85–95 °C for iron powder reduction) with specific molar ratios of reagents to maximize yield.
| Step | Reagents/Conditions | Temperature (°C) | Molar Ratios (relative to starting material) |
|---|---|---|---|
| Diazotization | Sulfuric acid, sodium nitrite, water | 0–5 | 1 : 3–4 : 1.0–1.1 |
| Hypophosphorous acid reduction | Hypophosphorous acid | 0–5 | 1 : 6–7 |
| Iron powder reduction | Iron powder | 85–95 | 1 : 2.5–4.0 (optimal 1 : 3.5) |
This preparation of the aniline intermediate is often a precursor step towards constructing the pyrimidine ring or further functionalization.
Nucleophilic Aromatic Substitution (S_NAr) on Pyrimidine Ring
The key step for introducing the phenethylamine moiety is a nucleophilic aromatic substitution on a chlorinated pyrimidine ring, typically at the 4-position. Literature reports describe the use of 2,6-dichloropyrimidine derivatives undergoing selective substitution with phenethylamine or N-methylphenethylamine under controlled conditions.
- The substitution is facilitated by the electron-deficient nature of the pyrimidine ring.
- High temperature or microwave irradiation may be employed to promote the coupling reaction.
- Buchwald–Hartwig amination conditions have also been reported for related amination steps, involving palladium catalysis for efficient C-N bond formation.
Synthesis of Phenethylamine Derivatives
Non-commercially available phenethylamine derivatives used in the substitution are synthesized from benzylic halides via conversion to nitriles followed by hydrogenation to primary amines. Mono-N-methylation can be achieved through carbamoylation and subsequent reduction with lithium aluminum hydride (LiAlH4).
Representative Synthetic Route Summary
| Step No. | Transformation | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 2-chloro-6-methylpyrimidine | From substituted anilines or chlorination | Pyrimidine precursor with chloro and methyl substituents |
| 2 | Nucleophilic aromatic substitution | Phenethylamine, heat or microwave, possible Pd-catalyst | Introduction of N-phenethylamino group at 4-position |
| 3 | Purification | Chromatography or crystallization | Pure 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine |
Research Findings and Optimization Notes
- The substitution at the 4-position is highly regioselective due to the electronic properties of the pyrimidine ring.
- The use of palladium-catalyzed Buchwald–Hartwig amination improves yields and allows for milder reaction conditions compared to classical nucleophilic aromatic substitution.
- Microwave-assisted synthesis can reduce reaction times significantly.
- Control of reaction temperature and molar ratios of reagents is critical to minimize side reactions and maximize product purity.
- Structural-activity relationship studies indicate that modifications at the phenethylamine moiety influence biological activity, underscoring the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methyl-N-phenethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
Anticancer Properties
Research indicates that 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine exhibits significant cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity Against Cancer Cell Lines :
- HeLa (cervical cancer) cells: IC50 = 53.02 µM
- AGS (gastric adenocarcinoma) cells: IC50 = 45.67 µM
These findings suggest that the compound may inhibit tumor growth by targeting specific cellular pathways.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antibacterial Activity :
- Minimum inhibitory concentrations (MIC) against several bacterial strains ranged from 16 µg/mL to 32 µg/mL, indicating effective inhibition.
Case Studies
-
Study on Gastric Adenocarcinoma :
A peer-reviewed study evaluated the effects of various pyrimidine derivatives, including this compound. Results demonstrated a significant reduction in cell viability in gastric adenocarcinoma cells compared to controls. -
Antimicrobial Evaluation :
Another study investigated the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, revealing promising results that support further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Pyrimidine Core
Position 4 Modifications
- 5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine (): The pyridinyl group at position 2 introduces aromatic π-stacking capabilities. This compound is linked to methionine aminopeptidase inhibition, suggesting a role in protein synthesis regulation .
Position 5 Modifications
- 5-[(4-Ethoxyanilino)methyl]-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (): The introduction of a Schiff base (-C=N-) at position 5 significantly enhances antibacterial activity (MIC = 16 µg/mL against Enterococcus faecalis) and anticancer effects (IC50 = 53.02 µM against AGS gastric adenocarcinoma cells) .
- 5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine (): Crystallographic studies reveal intramolecular N–H⋯N hydrogen bonds and π–π stacking interactions, which may stabilize the molecule and influence bioavailability .
Position 6 Modifications
- 6-Chloro-N,N-dimethylpyrimidin-4-amine (): Dimethylamine at position 4 increases hydrophobicity (similarity score = 0.86 vs. target compound).
Key Observations :
- Aromatic Substituents at Position 2 : Pyridinyl groups () may improve target specificity via π–π interactions, whereas phenyl groups () favor crystal packing and stability .
- Chloro vs. Nitro Groups : Nitro-substituted analogs (e.g., 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, ) show distinct reactivity profiles but are primarily intermediates in synthesizing diamines for further functionalization .
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : Compounds with amine groups at position 5 (e.g., ) exhibit intramolecular N–H⋯N bonds, stabilizing conformations critical for biological activity .
- π–π Stacking : Aryl groups at position 2 (e.g., 2-phenyl in ) participate in stacking interactions (centroid distances = 3.6–3.7 Å), influencing solubility and membrane permeability .
- Dihedral Angles : Substituents at position 4 (e.g., phenethyl vs. phenyl) alter dihedral angles between the pyrimidine core and aryl rings, affecting binding pocket compatibility .
Biological Activity
6-Chloro-2-methyl-N-phenethylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chlorine atom at the 6-position, a methyl group at the 2-position, and a phenethyl group at the nitrogen of the pyrimidine. Its molecular formula is C13H14ClN3, and it has a molecular weight of approximately 249.73 g/mol.
Anti-inflammatory Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, in a study evaluating various pyrimidine derivatives, certain compounds showed IC50 values against COX-2 that were comparable to established anti-inflammatory drugs like celecoxib.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
Note: The specific IC50 values for this compound need to be determined through experimental assays.
Anticancer Properties
Pyrimidine derivatives are also recognized for their anticancer potential. The structure of this compound allows for interactions with DNA or RNA synthesis pathways, potentially inhibiting tumor growth. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines.
Structure–Activity Relationship (SAR)
The biological efficacy of pyrimidine derivatives is often linked to their structural features. In SAR studies, modifications to the substituents on the pyrimidine ring can significantly alter their potency and selectivity against various biological targets.
- Substituent Positioning : The presence of electron-withdrawing groups such as chlorine enhances activity by stabilizing negative charges during enzymatic reactions.
- Alkyl Chain Length : Variations in the length and branching of alkyl chains attached to the nitrogen can influence lipophilicity and membrane permeability, affecting bioavailability.
Case Studies
Several case studies have highlighted the biological activities of pyrimidine derivatives similar to this compound:
-
Study on COX Inhibition : A study evaluated various pyrimidine derivatives for their COX inhibitory activity using carrageenan-induced paw edema models in rats, demonstrating significant anti-inflammatory effects comparable to indomethacin.
- Results : The most potent compounds showed ED50 values around 9 μM, indicating strong anti-inflammatory potential.
-
Anticancer Activity Assessment : Research on related compounds indicated that modifications at the N-position of the pyrimidine ring could enhance cytotoxicity against breast cancer cell lines.
- Findings : Compounds with specific alkyl substitutions exhibited IC50 values below 10 μM in MTT assays.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-2-methyl-N-phenethylpyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, highlights synthesis of analogous pyrimidine derivatives using Suzuki-Miyaura coupling, where aryl boronic acids react with chloropyrimidine precursors. Yield optimization requires precise control of temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Catalytic systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) are critical for minimizing byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns on the pyrimidine ring and phenethyl group. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~600 cm⁻¹). and demonstrate how NMR coupling constants (e.g., J = 8.2 Hz for aromatic protons) distinguish regioisomers. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .
Q. What are the primary challenges in achieving high purity (>95%) during synthesis?
- Methodological Answer : Impurities often arise from incomplete substitution of the chloropyrimidine precursor or oxidation of the phenethyl amine group. Recrystallization using ethanol/water mixtures (70:30 v/v) or column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted intermediates. and emphasize the importance of monitoring reaction progress via TLC (Rf = 0.5 in ethyl acetate) to terminate reactions at optimal conversion .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic data for pyrimidine derivatives?
- Methodological Answer : Discrepancies in hydrogen-bonding distances (e.g., N–H⋯N interactions varying by 0.04–0.06 Å across polymorphs) can be addressed using density functional theory (DFT). and compared experimental X-ray data (e.g., N4⋯N5 = 2.982 Å) with DFT-optimized geometries (B3LYP/6-31G* level), revealing conformational flexibility in the phenethyl group. Molecular dynamics simulations further predict stability under thermal stress (298–400 K) .
Q. What strategies mitigate steric hindrance during functionalization of the pyrimidine core?
- Methodological Answer : Steric effects from the 2-methyl and phenethyl groups limit accessibility to the C4 and C6 positions. recommends using bulky directing groups (e.g., tert-butyloxycarbonyl) to block undesired sites, enabling regioselective C5 modifications. Microwave-assisted synthesis (150°C, 20 min) enhances reaction efficiency by reducing steric congestion through rapid equilibration .
Q. How do electronic effects of substituents influence the compound’s reactivity in biological assays?
- Methodological Answer : Electron-withdrawing groups (e.g., Cl at C6) increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites. and correlate Hammett σ values (σ = +0.23 for Cl) with antibacterial activity (MIC = 2–8 µg/mL). Conversely, electron-donating groups (e.g., methyl at C2) improve solubility but reduce target affinity. QSAR models incorporating π-electron density maps (Mulliken charges) predict bioactivity trends .
Q. What integrated approaches validate discrepancies between theoretical and experimental physicochemical properties?
- Methodological Answer : Discrepancies in logP (e.g., calculated vs. experimental ΔlogP = 0.3–0.5) are resolved using hyphenated techniques. combines HPLC-MS for experimental logP determination with COSMO-RS simulations to account for solvent-solute interactions. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) further reconcile melting point variations (±5°C) due to polymorphic forms .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
